molecular formula C8H12BrClN2O2 B13901423 N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride

Cat. No.: B13901423
M. Wt: 283.55 g/mol
InChI Key: RCFGLMMFLCZHIU-UHFFFAOYSA-N
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Description

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a furan ring, along with an aminopropyl group and a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the bromination of furan to introduce the bromine atom at the 3-position. This is followed by the introduction of the carboxamide group through an amidation reaction. The aminopropyl group is then attached via reductive amination, using appropriate reducing agents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-aminopropyl)benzofuran (5-APB)
  • 6-(2-aminopropyl)benzofuran (6-APB)
  • 3,4-methylenedioxyamphetamine (MDA)
  • 3,4-methylenedioxymethamphetamine (MDMA)

Uniqueness

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is unique due to the presence of the bromine atom on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H12BrClN2O2

Molecular Weight

283.55 g/mol

IUPAC Name

N-(2-aminopropyl)-3-bromofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H11BrN2O2.ClH/c1-5(10)4-11-8(12)7-6(9)2-3-13-7;/h2-3,5H,4,10H2,1H3,(H,11,12);1H

InChI Key

RCFGLMMFLCZHIU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C=CO1)Br)N.Cl

Origin of Product

United States

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